A Technical Guide to 2-Chloropyridine-5-boronic acid (CAS No. 444120-91-6)
A Technical Guide to 2-Chloropyridine-5-boronic acid (CAS No. 444120-91-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloropyridine-5-boronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its significance in the development of complex molecules for the pharmaceutical and agrochemical industries.
Core Compound Data
2-Chloropyridine-5-boronic acid, also known as (6-chloropyridin-3-yl)boronic acid, is a versatile boronic acid derivative.[1] Its unique structure, featuring a chloropyridine ring, enhances its reactivity and selectivity in various chemical transformations.[1] This off-white solid is a crucial reagent for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in many biologically active molecules.[1]
| Property | Value | Reference |
| CAS Number | 444120-91-6 | [1][2][3] |
| Molecular Formula | C₅H₅BClNO₂ | [1][2][3] |
| Molecular Weight | 157.36 g/mol | [1][2] |
| Melting Point | 167 °C | [3] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | 0-8°C | [1] |
Key Applications in Synthesis
The primary application of 2-Chloropyridine-5-boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of C-C bonds.[4][5] The chloropyridine moiety makes this compound a particularly challenging yet valuable substrate in drug discovery, as the resulting 2-arylpyridine scaffolds are found in numerous pharmaceutical agents.[6]
Beyond its use in forming biaryl structures, the boronic acid functionality allows for bioconjugation applications, enabling the labeling of biomolecules.[1] It also serves as a building block in material science for the development of sensors and polymers.[1]
Experimental Protocols
While specific reaction conditions should be optimized for each unique substrate combination, the following protocols provide a detailed methodology for key experiments involving 2-Chloropyridine-5-boronic acid.
Synthesis of 2-Chloropyridine-5-boronic acid
The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most fundamental being the halogen-metal exchange of a corresponding halopyridine followed by borylation. The following is a representative, generalized protocol adapted from the synthesis of a similar compound, which involves a lithium-halogen exchange followed by quenching with a borate (B1201080) ester.
Materials:
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Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene (B28343)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 5-bromo-2-chloropyridine in a mixture of anhydrous THF and toluene (e.g., a 4:1 ratio).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for a designated time (e.g., 2-4 hours) to allow for complete lithium-halogen exchange.
-
To the reaction mixture, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and extract it with an organic solvent like diethyl ether.
-
Acidify the aqueous layer to a pH of 2-3 using 1N HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine all organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Chloropyridine-5-boronic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
The following is a generalized protocol for the Suzuki-Miyaura coupling of 2-Chloropyridine-5-boronic acid with an aryl bromide. The choice of palladium catalyst, ligand, and base is crucial and often requires screening for optimal results.[6]
Materials:
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2-Chloropyridine-5-boronic acid
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Aryl bromide (coupling partner)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, PCy₃)[7]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane (B91453), THF, DMF, often with water)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 2-Chloropyridine-5-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen, which can deactivate the catalyst.[4]
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos) in a small amount of the reaction solvent.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the Schlenk flask containing the reagents.[8]
-
Catalyst Addition: Add the prepared catalyst premix to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[8] Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.[4][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[8]
Visualizing Key Processes
To better understand the chemical processes involving 2-Chloropyridine-5-boronic acid, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of its primary application.
